

Application Note: Analysis of Methyl cis-11-Octadecenoate in Biofuel Composition

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Compound of Interest

Compound Name: Methyl cis-11-octadecenoate

Cat. No.: B155034

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Introduction

Methyl cis-11-octadecenoate, also known as methyl cis-vaccenate, is a fatty acid methyl ester (FAME) that can be found as a component in biodiesel.[1] Its presence and concentration can vary depending on the feedstock used for the biofuel's production, with animal fats like tallow being a notable source.[2][3] Accurate quantification of individual FAMES, including **methyl cis-11-octadecenoate**, is crucial for determining the overall quality and properties of biodiesel, such as its cetane number and oxidative stability.[4] This application note provides detailed protocols for the quantitative analysis of **methyl cis-11-octadecenoate** in biofuel samples using gas chromatography with flame ionization detection (GC-FID) and gas chromatography-mass spectrometry (GC-MS).

Data Presentation

The composition of FAMES in biodiesel is highly dependent on the feedstock. While specific percentages can vary between batches, the following table provides an overview of the typical fatty acid profiles for feedstocks where **methyl cis-11-octadecenoate** (as vaccenic acid) is present.

Table 1: Typical Fatty Acid Composition of Selected Biodiesel Feedstocks

Fatty Acid	Tallow	Palm Oil
Myristic acid (C14:0)	2-6%	0.5-2%
Palmitic acid (C16:0)	20-30%	39-47%
Stearic acid (C18:0)	14-30%	3.5-6%
Oleic acid (C18:1c9)	35-50%	36-44%
Vaccenic acid (C18:1c11)	1-5%	Trace amounts
Linoleic acid (C18:2)	1-5%	9-12%
Linolenic acid (C18:3)	<1%	<0.5%

Note: Data compiled from multiple sources indicating general composition ranges. Actual values can vary.

Experimental Protocols

The primary methods for the analysis of FAMES in biodiesel are based on gas chromatography, as outlined in standards such as EN 14103.[\[2\]](#)[\[5\]](#)[\[6\]](#)

Protocol 1: Quantification of Methyl cis-11-Octadecenoate by GC-FID

This protocol describes the determination of the FAME profile of a biodiesel sample, including the quantification of **methyl cis-11-octadecenoate**, using gas chromatography with a flame ionization detector.

1. Sample Preparation (based on EN 14103):

- Accurately weigh approximately 250 mg of the biodiesel sample into a 10 mL vial.[\[2\]](#)[\[6\]](#)
- Add a precise volume (e.g., 5 mL) of an internal standard solution. Methyl heptadecanoate (C17:0) at a concentration of 10 mg/mL in heptane is commonly used.[\[2\]](#)[\[6\]](#)
- Cap the vial and vortex thoroughly to ensure complete mixing.

2. GC-FID Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890 Series GC or similar, equipped with a flame ionization detector (FID) and a split/splitless injector.[7]
- Column: A polar capillary column is required. An Agilent J&W DB-23 (60 m x 0.25 mm i.d. x 0.15 µm film thickness) or a similar wax-type column is suitable.[8]
- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).[9]
- Injector Temperature: 250 °C.[10]
- Split Ratio: 50:1 or 100:1.[5]
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 1 minute.
 - Ramp to 240 °C at 4 °C/minute.
 - Hold at 240 °C for 10 minutes.
- Detector Temperature: 260 °C.
- Injection Volume: 1 µL.[7]

3. Calibration and Quantification:

- Prepare a series of calibration standards containing known concentrations of a FAME standard mix (including **methyl cis-11-octadecenoate** if available as a certified reference material) and the internal standard.
- Inject the calibration standards and the prepared sample.
- Identify the peaks based on their retention times relative to the standards. The use of Retention Time Locking (RTL) can improve the accuracy of peak identification across different instruments and after column maintenance.[11][12]

- Calculate the concentration of **methyl cis-11-octadecenoate** and other FAMES in the sample using the internal standard method. The ester content is calculated as a mass fraction in percent.[\[13\]](#)

Protocol 2: Identification and Quantification of Methyl cis-11-Octadecenoate by GC-MS

This protocol is used for the confirmation of the identity of **methyl cis-11-octadecenoate** and its quantification, especially in complex matrices.

1. Sample Preparation:

- Follow the same sample preparation procedure as described in Protocol 1.

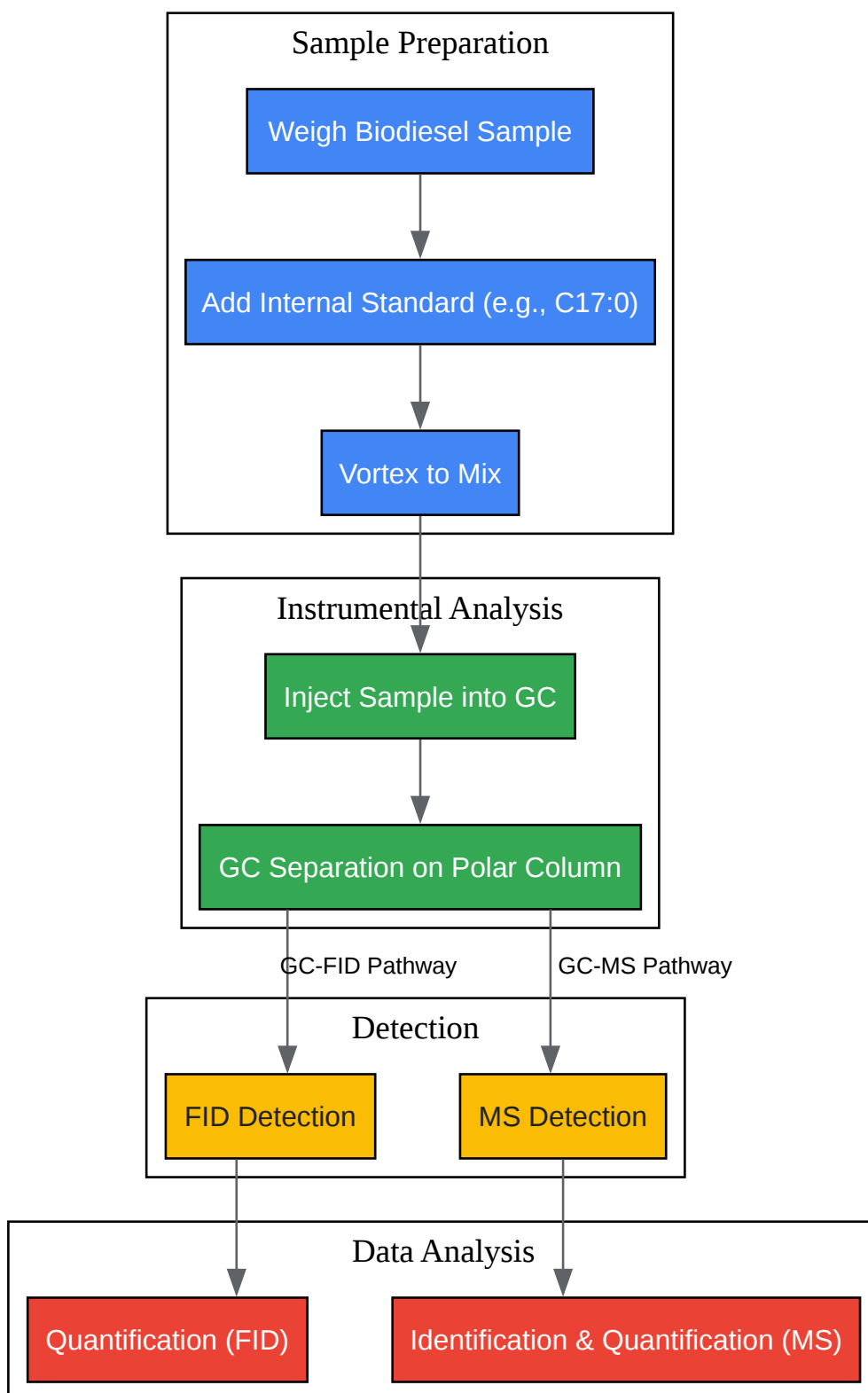
2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph-Mass Spectrometer: Agilent 7890 GC coupled with a 5977 MS or similar.[\[14\]](#)
- Column: A polar capillary column as described in Protocol 1.
- Carrier Gas: Helium at a constant flow of approximately 1.2 mL/min.[\[15\]](#)
- Injector and Temperature Program: Use the same parameters as in Protocol 1.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Scan Range: m/z 40-450.
 - Solvent Delay: 3-5 minutes.

3. Data Analysis:

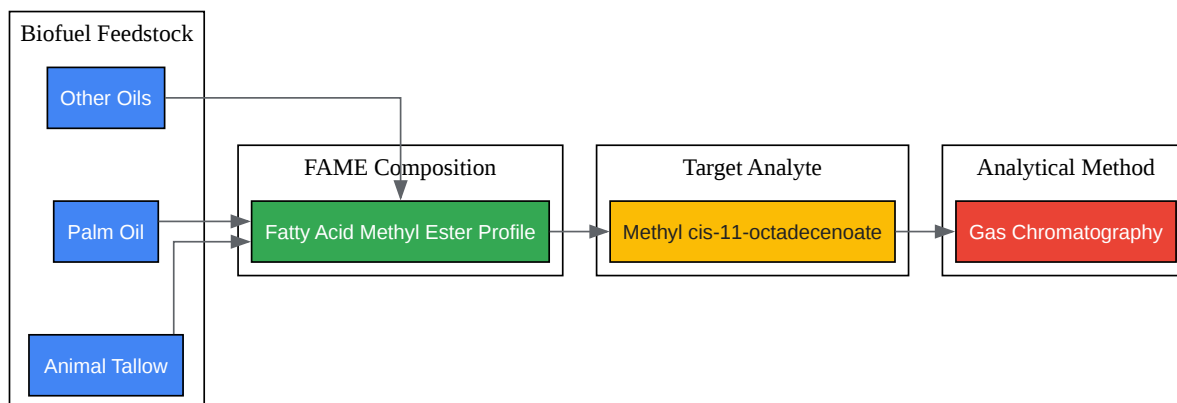
- Identify **methyl cis-11-octadecenoate** by comparing its retention time and mass spectrum with that of a reference standard or a library spectrum (e.g., NIST). The mass spectrum will show characteristic fragments for this compound.
- For quantification, Selective Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring characteristic ions of **methyl cis-11-octadecenoate**.^[14]

Mandatory Visualization



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Caption: Experimental workflow for the analysis of **methyl cis-11-octadecenoate**.



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Caption: Relationship between feedstock, FAME profile, and analytical method.

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